6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine
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Overview
Description
6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.16477390 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Compounds
6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine is involved in the synthesis of various derivative compounds. For instance, it is utilized in the creation of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives (Rateb, 2014). These derivatives are synthesized through reactions with different active methylene compounds and halo compounds.
Anticancer and Antimicrobial Activities
Some derivatives of this compound exhibit significant anticancer and antimicrobial activities. For example, compounds synthesized from it have been studied for their antimicrobial and antioxidant activities (Bassyouni et al., 2012). Additionally, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to this compound, show antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).
Potential Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold, which is a part of the compound's structure, is identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. It is included in various marketed preparations and is a focus for structural modifications to develop novel therapeutic agents (Deep et al., 2016).
Antihistaminic Activity and Eosinophil Infiltration Inhibitors
Derivatives of this compound have been synthesized and evaluated for antihistaminic activity and their inhibitory effect on eosinophil infiltration. Some of these derivatives exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, which is important for treatments of conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Synthesis Methods and Chemical Properties
The synthesis of this compound and its derivatives involves various chemical reactions, including the use of elemental sulfur as an oxidizer and specific methodologies for constructing bicyclic imidazo[1,2-a]pyridine structures (Lifshits et al., 2015). These methods are crucial for efficient production and have applications in the development of new bioactive molecules.
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12-3-4-16-19-14(10-23(16)9-12)17(24)22-7-5-21(6-8-22)11-15-18-13(2)25-20-15/h3-4,9-10H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGHTHVJASJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)CC4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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